molecular formula C19H25N3O4 B6566324 8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-81-3

8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6566324
CAS RN: 1021211-81-3
M. Wt: 359.4 g/mol
InChI Key: JFOJLGNIFVENLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the spirocyclic structure might be formed through a cyclization reaction, while the phenoxyethyl and 2-methylpropanoyl groups could be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The spirocyclic and triaza components suggest a three-dimensional shape with multiple rings. The presence of the phenoxyethyl and 2-methylpropanoyl groups will also contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The ether and ester groups might be susceptible to acid or base-catalyzed reactions, while the spirocyclic and triaza components could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study and development of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology .

properties

IUPAC Name

8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-14(2)16(23)21-10-8-19(9-11-21)17(24)22(18(25)20-19)12-13-26-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOJLGNIFVENLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isobutyryl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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